REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[Mg]Cl.[CH2:11](Br)[CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>ClCCl.C1COCC1.[Cl-].[Cl-].[Cl-].[V+3]>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:13][CH:12]=[CH2:11])[C:2]=1[CH3:1] |f:2.3,6.7.8.9|
|
Name
|
solution
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-3-chlorophenylmagnesium chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1Cl)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
158 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[V+3]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is effected for 10 hours at 25° C.
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tertbutyl ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)CC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |